molecular formula C11H12F2O3 B042760 Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate CAS No. 691905-11-0

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate

Cat. No. B042760
CAS RN: 691905-11-0
M. Wt: 230.21 g/mol
InChI Key: VIHBXCZQKFVJPL-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate (EDHP) is an organic compound consisting of a hydroxyl group attached to a 3-propanoate ester. It is a versatile molecule that has a wide range of applications in scientific research and laboratory experiments. EDHP has been studied extensively and is being used for a variety of purposes, including as a substrate for various biochemical reactions, as a reagent for synthesis of other compounds, and as a fluorescent probe for imaging and tracking.

Scientific Research Applications

Pharmaceutical Research

This compound is often used in the synthesis of various pharmaceuticals due to its fluorinated aromatic structure, which can contribute to the metabolic stability of the drugs. It’s particularly useful in creating molecules that require selective fluorination, which can enhance their ability to bind to specific biological targets .

Material Science

In material science, the compound’s unique structure can be utilized to synthesize polymers with specific properties. The difluoro and hydroxy groups may impart high thermal stability and potential resistance to degradation, making it valuable for creating durable materials .

Chemical Synthesis

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate serves as a building block in organic synthesis. Its reactive ester group allows for further functionalization, making it a versatile reagent for constructing complex organic molecules .

Analytical Chemistry

As a standard in chromatography, this compound can help in the calibration of equipment and in the development of analytical methods for detecting similar structures in complex mixtures .

Proteomics

In proteomics, it can be used to modify peptides or proteins, introducing a fluorinated phenyl group. This modification can be crucial for studying protein interactions and dynamics, as the fluorine atoms can be detected using ^19F NMR spectroscopy .

Agrochemical Research

The compound’s structure is similar to certain herbicides and pesticides, suggesting its potential use in the development of new agrochemicals. Its fluorinated phenyl ring could be key in designing compounds with specific modes of action against pests .

Environmental Science

In environmental science, researchers can study the breakdown and environmental impact of fluorinated compounds using Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate as a model compound. This can provide insights into the persistence and toxicity of such chemicals in ecosystems .

Biochemical Studies

This compound may also be used in biochemical studies to investigate the role of fluorinated molecules in biological systems. It can serve as a precursor for synthesizing metabolites or analogs for research into metabolic pathways .

properties

IUPAC Name

ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBXCZQKFVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2,6-difluoro-4-methoxyphenyl)propanoate (1.17 g, 4.79 mmol), aluminum chloride (1.9 g, 14.2 mmol) and 1-octanethiol (1.7 mL, 9.80 mmol) in dichloromethane (20 mL) was stirred from under ice-cooling to room temperature for 4 hr. The reaction mixture was poured into ice water, and the mixture was stirred for 1 hr. The mixed solution was extracted with dichloromethane, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (ethyl acetate:hexane=1:10-1:5) to give the title compound (1.0 g, yield 91%) as a colorless oil.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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